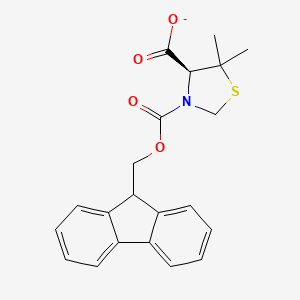
3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-(9CI) is a complex organic compound with a unique structure that includes a thiazolidine ring, a dicarboxylic acid group, and a fluorenylmethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-(9CI) typically involves multiple steps. The starting materials often include 3,4-thiazolidinedicarboxylic acid and 9H-fluoren-9-ylmethanol. The reaction conditions usually require the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification process. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-(9CI) involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active thiazolidinedicarboxylic acid, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-: Lacks the fluorenylmethyl ester group.
3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, methyl ester: Contains a simpler ester group compared to the fluorenylmethyl ester.
Uniqueness
The presence of the fluorenylmethyl ester group in 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-(9CI) imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These properties can enhance its binding affinity to certain molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C21H20NO4S- |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/p-1/t18-/m0/s1 |
InChIキー |
AHWBFHCBDIMJQV-SFHVURJKSA-M |
異性体SMILES |
CC1([C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C |
正規SMILES |
CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


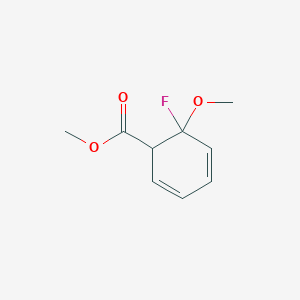
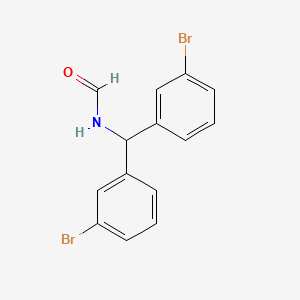
![1-(2-chlorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119939.png)
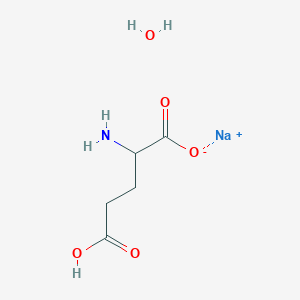
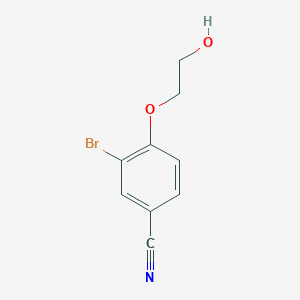
![Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-](/img/structure/B14119958.png)

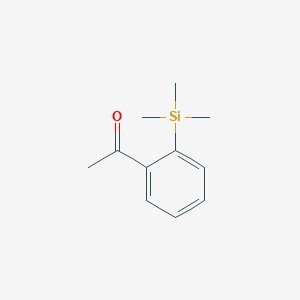
amine](/img/structure/B14119982.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14119987.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14119992.png)
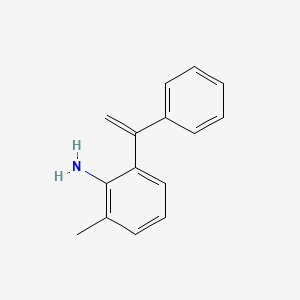
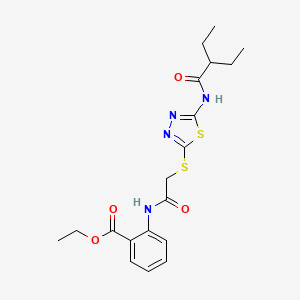
![(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)
